molecular formula C14H20Cl2N2O2 B3060214 1-(3-(((4-Chlorophenyl)methyl)amino)-2-hydroxypropyl)-2-pyrrolidinone monohydrochloride CAS No. 198767-59-8

1-(3-(((4-Chlorophenyl)methyl)amino)-2-hydroxypropyl)-2-pyrrolidinone monohydrochloride

Cat. No. B3060214
CAS RN: 198767-59-8
M. Wt: 319.2 g/mol
InChI Key: AVWKUCMVYGPZTA-UHFFFAOYSA-N
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Description

The compound “1-(3-(((4-Chlorophenyl)methyl)amino)-2-hydroxypropyl)-2-pyrrolidinone monohydrochloride” is a complex organic molecule. It contains a pyrrolidinone ring, which is a five-membered ring with one nitrogen atom and a carbonyl group . The molecule also has a 4-chlorophenyl group and an amino group, which are connected by a methyl bridge .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the amino group could participate in acid-base reactions, and the pyrrolidinone ring could undergo reactions at the carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the amino group and the carbonyl group would likely make it polar and potentially soluble in polar solvents .

Scientific Research Applications

Transformation of Heterocyclic Reversible Monoamine Oxidase-B Inactivators

  • Study Insight : This compound has been studied for its potential as a monoamine oxidase B (MAO-B) inhibitor, a relevant target in neurodegenerative diseases such as Parkinson's disease. A study by Ding and Silverman (1993) found that N-methylation of the compound transforms it from a reversible to an irreversible inhibitor of MAO-B (Ding & Silverman, 1993).

Synthesis and Structural Studies

  • Study Insight : Bruderer et al. (1978) explored the synthesis and crystal structure of closely related compounds, providing insights into the chemical properties and potential applications in various fields including pharmaceuticals (Bruderer, Arnold, & Oberhänsli, 1978).

Anticonvulsant Enaminones

  • Study Insight : A study by Kubicki, Bassyouni, and Codding (2000) investigated the crystal structures of anticonvulsant enaminones, compounds related to 1-(3-(((4-Chlorophenyl)methyl)amino)-2-hydroxypropyl)-2-pyrrolidinone monohydrochloride, highlighting their potential in the development of anticonvulsant drugs (Kubicki, Bassyouni, & Codding, 2000).

Synthesis of Pyrrolidin-2-Ones Derivatives

  • Study Insight : Research by Rubtsova et al. (2020) delved into the synthesis of pyrrolidin-2-ones and their derivatives, emphasizing their significance in the synthesis of new medicinal molecules with improved biological activity. This aligns with the potential uses of the compound (Rubtsova et al., 2020).

Inhibition of Monoamine Oxidase

  • Study Insight : Studies by Williams and Lawson (1998), and Ding and Silverman (1992) investigated the potential of similar compounds as monoamine oxidase inhibitors, suggesting potential therapeutic applications in neuropsychiatric disorders (Williams & Lawson, 1998); (Ding & Silverman, 1992).

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promising properties, such as biological activity if it’s a drug, further studies could be conducted to optimize its properties and evaluate its safety and efficacy .

properties

IUPAC Name

1-[3-[(4-chlorophenyl)methylamino]-2-hydroxypropyl]pyrrolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2.ClH/c15-12-5-3-11(4-6-12)8-16-9-13(18)10-17-7-1-2-14(17)19;/h3-6,13,16,18H,1-2,7-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWKUCMVYGPZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC(CNCC2=CC=C(C=C2)Cl)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00941727
Record name 1-(3-{[(4-Chlorophenyl)methyl]amino}-2-hydroxypropyl)pyrrolidin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00941727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(((4-Chlorophenyl)methyl)amino)-2-hydroxypropyl)-2-pyrrolidinone monohydrochloride

CAS RN

198767-59-8
Record name 2-Pyrrolidinone, 1-(3-(((4-chlorophenyl)methyl)amino)-2-hydroxypropyl)-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198767598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-{[(4-Chlorophenyl)methyl]amino}-2-hydroxypropyl)pyrrolidin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00941727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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